molecular formula C9H7F3O3S B13733403 Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate

Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate

Cat. No.: B13733403
M. Wt: 252.21 g/mol
InChI Key: AELKBRHHQZTPCX-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of thiopyran derivatives, which are characterized by a sulfur atom incorporated into a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate typically involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt). This reaction leads to the formation of the desired thiopyran derivative . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiopyran ring to a tetrahydrothiopyran derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or tetrahydrothiopyran derivatives.

    Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate is unique due to the presence of both a trifluoromethyl group and a thiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7F3O3S

Molecular Weight

252.21 g/mol

IUPAC Name

ethyl 4-oxo-6-(trifluoromethyl)thiopyran-2-carboxylate

InChI

InChI=1S/C9H7F3O3S/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3

InChI Key

AELKBRHHQZTPCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C=C(S1)C(F)(F)F

Origin of Product

United States

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